



Gas chromatography-mass spectrometry (GC-MS) analysis of Dimethyl lauramine oleate

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Compound of Interest		
Compound Name:	Dimethyl lauramine oleate	
Cat. No.:	B1499265	Get Quote

Application Note: GC-MS Analysis of Dimethyl Lauramine Oleate

Introduction

Dimethyl lauramine oleate is a quaternary ammonium salt, combining the tertiary amine N,N-dimethyldodecan-1-amine (dimethyl lauramine) and the long-chain fatty acid (Z)-octadec-9-enoic acid (oleic acid).[1] It finds applications in the cosmetics industry as an antistatic agent, and for viscosity control.[1][2] Due to its salt structure and high molecular weight (495.9 g/mol), direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to low volatility and potential thermal degradation in the GC inlet.[3][4]

This application note describes a robust protocol for the indirect analysis of **Dimethyl lauramine oleate** by derivatizing its constituent amine and fatty acid components, making them amenable to GC-MS. This method allows for the qualitative and quantitative analysis of the individual components, thereby confirming the composition of the original salt.

Principle

The analytical strategy involves the dissociation of the **Dimethyl lauramine oleate** salt, followed by separate derivatization reactions for the amine and the fatty acid. The N,N-dimethyldodecan-1-amine is a tertiary amine, and while challenging to derivatize directly, this protocol will focus on its analysis after extraction. The oleic acid is converted to its more volatile



fatty acid methyl ester (FAME) derivative, oleic acid methyl ester.[5][6] The resulting derivatives are then analyzed by GC-MS. Identification is based on retention time and the characteristic mass spectral fragmentation patterns of each component.

Experimental Protocols

1. Sample Preparation and Dissociation of the Salt

A carefully designed sample preparation protocol is crucial for the successful analysis of **Dimethyl lauramine oleate**.

- · Reagents and Materials:
 - Dimethyl lauramine oleate sample
 - Hexane (GC grade)
 - Dichloromethane (GC grade)[7]
 - Methanol (GC grade)
 - Deionized water
 - Sodium sulfate (anhydrous)
 - 1.5 mL glass GC autosampler vials with inserts[8]
 - Vortex mixer
 - Centrifuge
- Protocol:
 - Accurately weigh approximately 10 mg of the **Dimethyl lauramine oleate** sample into a
 10 mL glass tube.
 - Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
 - Add 2 mL of deionized water to facilitate the dissociation of the salt.



- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning.
- Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- o Carefully transfer the upper organic layer, containing the oleic acid, to a clean glass tube.
- The lower aqueous/methanolic layer, containing the protonated dimethyl lauramine, can be basified and extracted for separate analysis if required. This protocol will focus on the oleic acid component.
- Dry the collected organic layer over anhydrous sodium sulfate.
- Transfer the dried organic extract to a clean tube for the derivatization step.
- 2. Derivatization of Oleic Acid to its Methyl Ester (FAME)

To increase volatility for GC-MS analysis, the oleic acid is converted to its methyl ester.[5][9]

- Reagents and Materials:
 - Dried organic extract from the previous step
 - Boron trifluoride-methanol solution (14% BF3 in methanol)[9]
 - Saturated sodium chloride solution
 - Hexane (GC grade)
 - Heating block or water bath
 - Anhydrous sodium sulfate
- Protocol:
 - Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen.
 - To the residue, add 2 mL of 14% BF3-methanol solution.[9]



- Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[9]
- After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 2 mL of hexane.
- Vortex for 1 minute and allow the layers to separate.
- Transfer the upper hexane layer, containing the fatty acid methyl esters, to a clean GC vial.
- Dry the hexane extract with a small amount of anhydrous sodium sulfate before analysis.
- 3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of fatty acid methyl esters.



Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injection Mode	Splitless
Injector Temperature	250°C
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	50-550 amu
Ion Source Temperature	230°C
Transfer Line Temp	280°C

Data Presentation

Expected Quantitative Data

The primary analyte for this protocol is the methyl ester of oleic acid. The N,N-dimethyldodecan-1-amine can be analyzed separately, often after derivatization with a reagent like propyl chloroformate.[1]

Table 1: Expected Retention Time and Key Mass Fragments for Derivatized Oleic Acid



Compound	Derivative	Expected Retention Time (min)	Key Mass Fragments (m/z)
Oleic Acid	Methyl Ester	~18.5	296 (M+), 264, 222, 55 (Base Peak)[6]

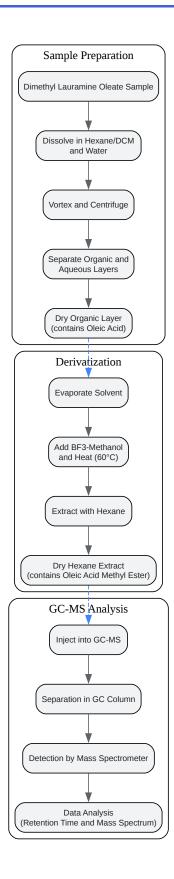
Table 2: Predicted Key Mass Fragments for N,N-Dimethyldodecan-1-amine

While not the primary focus of this specific protocol, if analyzed, the mass spectrum of N,N-dimethyldodecan-1-amine would be expected to show the following characteristic fragments.

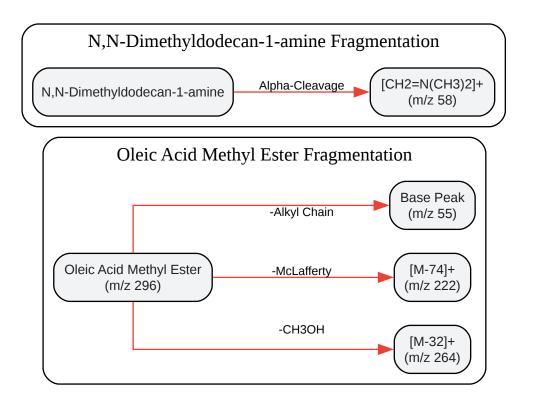
Compound	Key Mass Fragments (m/z)	Fragmentation Pathway
N,N-Dimethyldodecan-1-amine	58 (Base Peak)	Alpha-cleavage leading to [CH2=N(CH3)2]+[10]
M-15	Loss of a methyl group	

Mandatory Visualizations









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